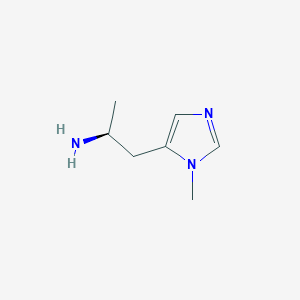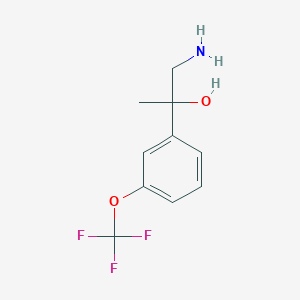
1-Amino-2-(3-(trifluoromethoxy)phenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-(3-(trifluoromethoxy)phenyl)propan-2-ol is a chemical compound with the molecular formula C10H12F3NO2 It is characterized by the presence of an amino group, a trifluoromethoxy group, and a hydroxyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(3-(trifluoromethoxy)phenyl)propan-2-ol typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield the corresponding amine. The final step involves the addition of a hydroxyl group to the amine, which can be achieved through various methods, including the use of epoxides or alcohols under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-2-(3-(trifluoromethoxy)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen (H2) with palladium catalyst
Substitution: Nucleophiles such as halides, thiols, and amines under basic or acidic conditions
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkylamines
Substitution: Formation of substituted phenyl derivatives
Applications De Recherche Scientifique
1-Amino-2-(3-(trifluoromethoxy)phenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Amino-2-(3-(trifluoromethoxy)phenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects. The amino and hydroxyl groups contribute to the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2-(3-(trifluoromethoxy)phenyl)propan-1-ol: Similar structure but with a different position of the hydroxyl group.
2-(3-(Trifluoromethoxy)phenyl)ethanamine: Lacks the hydroxyl group, affecting its chemical properties and reactivity.
2-(3-(Trifluoromethoxy)phenyl)propan-1-ol: Similar structure but without the amino group.
Uniqueness
1-Amino-2-(3-(trifluoromethoxy)phenyl)propan-2-ol is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. The trifluoromethoxy group enhances its lipophilicity and stability, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H12F3NO2 |
|---|---|
Poids moléculaire |
235.20 g/mol |
Nom IUPAC |
1-amino-2-[3-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO2/c1-9(15,6-14)7-3-2-4-8(5-7)16-10(11,12)13/h2-5,15H,6,14H2,1H3 |
Clé InChI |
YBYZABRFFLPUNI-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)(C1=CC(=CC=C1)OC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


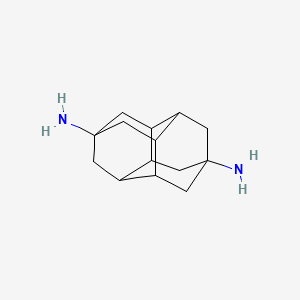
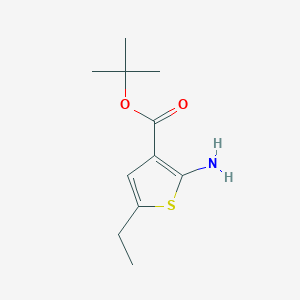
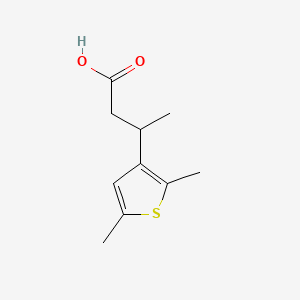
![2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B13577456.png)
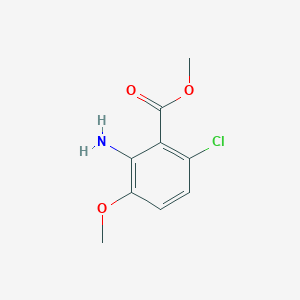
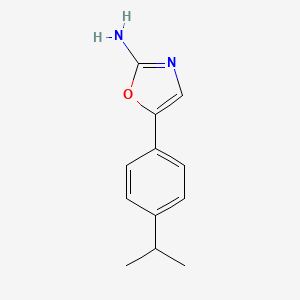
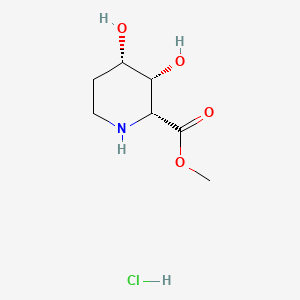
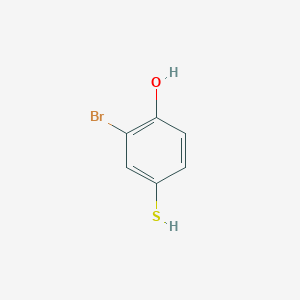
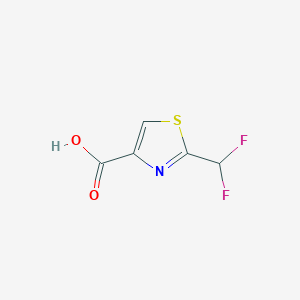
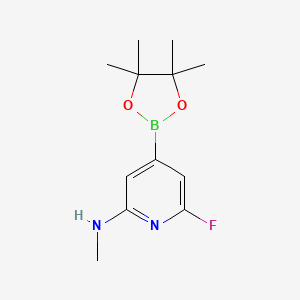
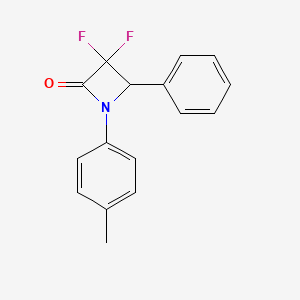
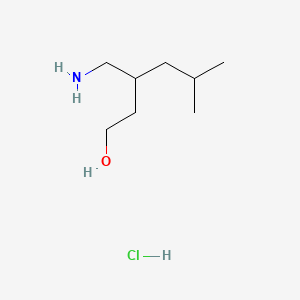
![2',4'-Dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13577521.png)
